6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine" often involves multi-step chemical reactions, starting from commercially available materials. For example, Wu et al. (2010) described a method for synthesizing pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which shares structural similarities with the compound , indicating that such compounds can be synthesized efficiently from readily available starting materials through a series of well-defined steps including iminophosphorane-mediated annulation followed by nucleophilic addition with amines (Wu, Hu, Shen, Brémond, & Guo, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this category often features a combination of pyrimidine and pyrazole rings, which contribute to their unique chemical properties. For instance, Chao Wu et al. (2005) studied compounds with dimethylpyrimidin and methylpyrazole carboxylate groups, providing insights into the molecular structures characterized by intramolecular N-H...O hydrogen bonds, which are critical for the stability and reactivity of such compounds (Wu, Zhu, Li, Li, Ren, Li, & Yang, 2005).
Chemical Reactions and Properties
The chemical reactivity of "6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine" can be inferred from related compounds, which often undergo nucleophilic substitution, cycloaddition, and other common organic reactions. For example, Ogurtsov and Rakitin (2021) demonstrated the nucleophilic substitution reactions of similar pyrazolo[3,4-d]pyrimidine derivatives, indicating a pathway for functionalizing such compounds at specific positions (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can significantly influence their utility in various applications. While specific data on "6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine" is not provided, related research by Titi et al. (2020) on pyrazole derivatives offers insights into the crystalline structures and physical characteristics of similar compounds, suggesting that such properties can be tailored through molecular modifications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are crucial for understanding the potential applications and handling requirements of such compounds. Research on similar compounds, such as those by Deohate and Palaspagar (2020), who studied the synthesis and reactivity of pyrimidine linked pyrazole heterocyclics, can provide valuable insights into the chemical behavior of "6-ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrimidin-4-amine" (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
6-ethyl-N-methyl-N-[(3-propyl-1H-pyrazol-5-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-4-6-12-7-13(18-17-12)9-19(3)14-8-11(5-2)15-10-16-14/h7-8,10H,4-6,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTPEZFRDGPEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=C1)CN(C)C2=NC=NC(=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-N-methyl-N-[(5-propyl-1H-pyrazol-3-YL)methyl]pyrimidin-4-amine |
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